N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide (Molecular Formula: C₂₃H₁₈ClN₃O₄; Molecular Weight: 403.4) is a synthetic compound featuring a furan-2-carboxamide core linked to a quinazolin-4-one ring and a 2-(2-methoxyphenyl)ethyl substituent . The quinazolinone moiety is pharmacologically significant, as derivatives of this scaffold are associated with antidiabetic, anticancer, and antimicrobial activities .
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-29-20-9-5-2-6-16(20)12-13-24-22(27)21-11-10-17(30-21)14-26-15-25-19-8-4-3-7-18(19)23(26)28/h2-11,15H,12-14H2,1H3,(H,24,27) |
InChI Key |
LPNIXKKSEMOFPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone moiety is typically synthesized via cyclization of 2-aminobenzamide derivatives. A prevalent method involves reacting 2-amino-N-(2-(2-methoxyphenyl)ethyl)benzamide with formamide or dimethyl sulfoxide (DMSO) under acidic or oxidative conditions.
Procedure
-
Reactants : 2-Amino-N-(2-(2-methoxyphenyl)ethyl)benzamide (1.0 eq), DMSO (2.0 eq), H₂O₂ (30%, 1.5 eq).
-
Conditions : 150°C, 14 hours under nitrogen.
-
Mechanism : DMSO acts as a one-carbon synthon, facilitating intramolecular cyclization via oxidative dehydrogenation.
Optimization
-
Substituting H₂O₂ with iodine (I₂) improves yield to 78% but requires longer reaction times (24 hours).
-
Microwave-assisted cyclization reduces time to 2 hours with comparable yields.
Furan-Carboxamide Sidechain Attachment
Nucleophilic Acyl Substitution
The furan-2-carboxamide group is introduced via coupling between 5-(chloromethyl)furan-2-carboxylic acid and 2-(2-methoxyphenyl)ethylamine.
Procedure
-
Reactants : 5-(Chloromethyl)furan-2-carboxylic acid (1.2 eq), 2-(2-methoxyphenyl)ethylamine (1.0 eq), carbonyldiimidazole (CDI, 1.5 eq).
-
Conditions : Tetrahydrofuran (THF), 60°C, 6 hours.
-
Mechanism : CDI activates the carboxylic acid, forming an imidazolide intermediate for nucleophilic attack by the amine.
Mitsunobu Reaction
An alternative method employs Mitsunobu conditions to couple 5-(hydroxymethyl)furan-2-carboxylic acid with the amine.
Procedure
-
Reactants : 5-(Hydroxymethyl)furan-2-carboxylic acid (1.0 eq), 2-(2-methoxyphenyl)ethylamine (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq).
-
Conditions : Dichloromethane (DCM), 25°C, 12 hours.
Integrated Multi-Step Synthesis
One-Pot Sequential Strategy
A streamlined approach combines quinazolinone formation and sidechain attachment in a single pot.
Procedure
-
Quinazolinone Synthesis : React 2-amino-N-(2-(2-methoxyphenyl)ethyl)benzamide with DMSO/H₂O₂ at 150°C for 8 hours.
-
Sidechain Coupling : Add 5-(chloromethyl)furan-2-carboxylic acid and CDI directly to the reaction mixture, stirring at 60°C for 4 hours.
Advantages
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Catalytic Methods
Transition-Metal-Free Coupling
Cs₂CO₃-promoted coupling avoids metal catalysts, enhancing purity for pharmaceutical applications.
Procedure
Palladium-Catalyzed Amination
Pd(OAc)₂/Xantphos catalyzes C–N bond formation between quinazolinone and furan-carboxamide.
Comparative Analysis of Methods
| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization + CDI | DMSO/H₂O₂, CDI coupling | 150°C, 14 h | 68–72 | High purity, scalable | Long reaction time |
| Mitsunobu Reaction | DIAD/PPh₃ mediation | 25°C, 12 h | 58 | Mild conditions | Low yield, expensive reagents |
| One-Pot Sequential | Combined synthesis | 150°C → 60°C | 62 | Time-efficient | Complex optimization required |
| Cs₂CO₃ Promotion | Metal-free coupling | 135°C, 24 h | 70 | Pharma-compatible | High temperature required |
| Pd-Catalyzed | Pd(OAc)₂/Xantphos | 100°C, 6 h | 75 | High yield | Costly catalysts |
Challenges and Optimization Strategies
Sidechain Stability
The furan-methyl group is prone to oxidation. Solutions include:
Chemical Reactions Analysis
Compound A undergoes various chemical reactions:
Oxidation: It can be oxidized to form a quinazolinone derivative.
Reduction: Reduction of the furan ring or the quinazolinone moiety may yield different products.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Compound A finds applications in:
Medicine: Investigated for potential therapeutic effects (e.g., antitumor, anti-inflammatory, or antimicrobial properties).
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets (e.g., enzymes, receptors).
Industry: May serve as a precursor for drug development or other industrial processes.
Mechanism of Action
The exact mechanism of action remains under investigation. Compound A likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives with Antidiabetic Activity
Compound A: N-[7-Chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide
- Structure : Contains a 4-nitrobenzenesulfonamide group instead of furan-2-carboxamide.
Compound B: N-4(Substituted Phenyl)-5-{[(2-Phenylquinazolin-4-yl)-oxy]-methyl}-1,3,4-thiazolo-2-amine
- Structure : Replaces the furan ring with a thiazole moiety.
- Activity : High docking glide scores for hypoglycemic activity .
- Comparison: Thiazole’s metabolic stability and aromaticity might improve pharmacokinetics, but the lack of a quinazolinone-adjacent methylene bridge (as in the main compound) could alter target binding .
Furan-Carboxamide Derivatives with Varied Cores
Compound C: N-[2-(4-Ethoxyphenyl)-2H-Benzotriazol-5-yl]furan-2-carboxamide
- Structure: Benzotriazole replaces quinazolinone; ethoxy group substitutes methoxy.
- Comparison: Benzotriazole’s planar structure may facilitate DNA intercalation, diverging from the quinazolinone’s enzyme-targeting mechanism. The ethoxy group increases lipophilicity but may reduce metabolic stability compared to methoxy .
Compound D: N-{[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-N-ethyl-2-furamide
Hybrid Structures with Heterocyclic Cores
Compound E: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331)
- Structure : Dihydropyridine core with a thioether linkage.
- Comparison: The dihydropyridine ring’s flexibility may reduce binding specificity compared to the rigid quinazolinone. However, the thioether group could enhance redox activity .
Pharmacological and Physicochemical Comparisons
Activity Profiles
- Main Compound: Likely targets enzymes involved in glucose metabolism (e.g., α-glucosidase or PPAR-γ) due to quinazolinone’s historical antidiabetic associations .
- Compound A/B : Target similar pathways but with differences in potency due to sulfonamide/thiazole substituents .
- Compound D/E : May exhibit broader mechanisms (e.g., antioxidant or antimicrobial) due to oxadiazole/dihydropyridine cores .
Physicochemical Properties
| Property | Main Compound | Compound A | Compound D |
|---|---|---|---|
| Molecular Weight | 403.4 | ~450 | 302.4 |
| Key Functional Groups | Quinazolinone, Furan | Sulfonamide | Oxadiazole |
| Solubility | Moderate* | Low | Low |
| Lipophilicity (LogP) | ~3.5* | ~4.0 | ~3.8 |
*Predicted based on structural features.
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?
Answer:
The synthesis typically involves multi-step organic reactions , including:
- Amide coupling between the furan-2-carboxamide and methoxyphenylethylamine derivatives.
- Nucleophilic substitution to introduce the 4-oxoquinazolin-3(4H)-ylmethyl group.
- Protecting group strategies (e.g., benzyl or acetyl groups) to prevent undesired side reactions during functionalization .
Critical conditions include:
- Temperature control (e.g., -40°C to room temperature for TMSOTf-mediated reactions) to ensure regioselectivity .
- pH adjustments during aqueous workup to isolate intermediates without hydrolysis of labile groups (e.g., amide bonds) .
Basic: Which spectroscopic techniques are most effective for structural confirmation?
Answer:
- 1H/13C NMR : Assigns protons and carbons in the methoxyphenyl, furan, and quinazolinone moieties. Key shifts include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ with <2 ppm error) .
- HPLC-PDA : Validates purity (>95%) and detects trace impurities from incomplete coupling reactions .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability using:
- Liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group) .
- LC-MS/MS to quantify intact compound and metabolites in plasma .
- Species-specific differences : Test metabolite activity in humanized mouse models to align in vitro targets (e.g., kinase inhibition) with in vivo efficacy .
- Dose-response reevaluation : Adjust dosing regimens to account for first-pass metabolism effects .
Advanced: What strategies optimize regioselective modification of the quinazolinone ring?
Answer:
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the quinazolinone C4-position, enabling halogenation or alkylation .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 16) to predict electron density hotspots for electrophilic substitution .
- Protecting group-free approaches : Leverage steric hindrance from the 2-methoxyphenyl group to direct functionalization to the C6 position of the quinazolinone .
Basic: What are the primary degradation pathways under accelerated stability conditions?
Answer:
- Hydrolysis : The amide bond in the furan-2-carboxamide group is susceptible to acidic/basic conditions (e.g., pH <3 or >10), forming carboxylic acid and amine byproducts .
- Oxidation : The 4-oxoquinazolin-3(4H)-ylmethyl group reacts with peroxides, forming N-oxide derivatives (detectable via LC-MS with +16 Da shift) .
- Photodegradation : UV exposure (λ >300 nm) cleaves the methoxyphenyl ether bond, requiring amber glass storage for stability .
Advanced: How to design experiments to elucidate the mechanism of action of the 4-oxoquinazolin-3(4H)-yl moiety?
Answer:
- Molecular docking : Screen against kinase databases (e.g., PDB) to identify binding interactions with ATP-binding pockets (e.g., EGFR or VEGFR2) .
- Site-directed mutagenesis : Replace key residues (e.g., Lys716 in EGFR) to confirm hydrogen bonding with the quinazolinone carbonyl .
- SAR studies : Synthesize analogs with substituents at C2/C6 of the quinazolinone and test inhibitory activity in cell proliferation assays .
Basic: What solvent systems are optimal for solubility and formulation studies?
Answer:
- Polar aprotic solvents : DMSO or DMF for in vitro assays (e.g., 10 mM stock solutions) .
- Co-solvent blends : Use 10% PEG-400 in saline for in vivo administration to enhance aqueous solubility .
- Stability testing : Monitor precipitation in PBS (pH 7.4) over 24 hours using dynamic light scattering (DLS) .
Advanced: How to address low yield in the final amide coupling step?
Answer:
- Coupling reagent optimization : Replace EDCl/HOBt with T3P (propylphosphonic anhydride) to reduce racemization and improve efficiency .
- Microwave-assisted synthesis : Perform reactions at 80°C for 10 minutes to accelerate kinetics (yield improvement from 45% to 72%) .
- Purification : Use preparative HPLC with a C18 column and 0.1% TFA modifier to isolate the product from unreacted starting materials .
Basic: What are the key structural alerts for toxicity prediction?
Answer:
- Quinazolinone ring : Predicted to inhibit hERG channels (use patch-clamp assays for validation) .
- Methoxyphenyl group : Potential hepatotoxicity via CYP3A4-mediated demethylation (test in HepG2 cells) .
- Furan carboxamide : Risk of reactive metabolite formation (screen for glutathione adducts using LC-MS) .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Heat shock treated vs. untreated lysates to measure stabilization of target proteins .
- BRET/FRET biosensors : Monitor real-time kinase inhibition in live cells (e.g., EGFR phosphorylation) .
- RNAi knockdown : Compare compound efficacy in wild-type vs. target gene-silenced cells to confirm on-mechanism activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
